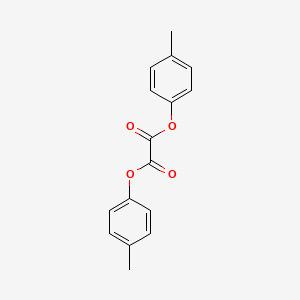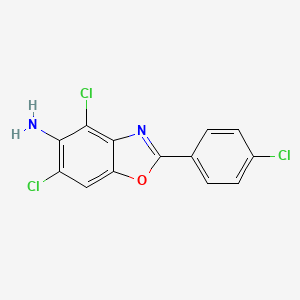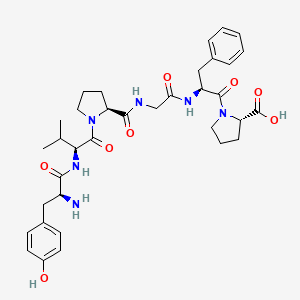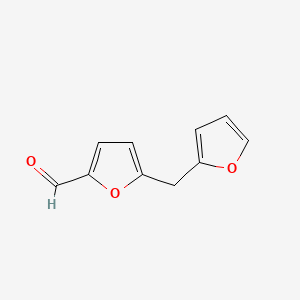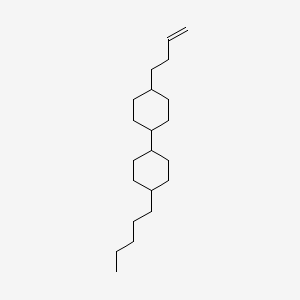![molecular formula C11H13N3 B13815588 [4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine is a compound that features an imidazole ring attached to a phenyl group, which is further substituted with a dimethylamine group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The specific details of industrial production methods for [4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine are not widely documented, but they likely follow similar principles to those used in laboratory synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for synthetic chemists .
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar applications, although specific studies on this compound are limited .
Medicine
In medicine, imidazole derivatives are used in the development of drugs for various conditions, including infections and cancer. The unique structure of this compound may offer potential for drug development .
Industry
Industrially, imidazole derivatives are used in the production of materials, such as polymers and dyes. This compound could be used in similar applications, leveraging its chemical properties .
Mécanisme D'action
The mechanism of action of [4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine involves its interaction with various molecular targets, depending on its specific application. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer applications, it may induce apoptosis or inhibit cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Imidazol-1-YL)phenol: Another imidazole derivative with a phenol group instead of a dimethylamine group.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a dihydro-imidazole ring.
Uniqueness
The uniqueness of [4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives. Its dimethylamine group can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C11H13N3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-(1H-imidazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H13N3/c1-14(2)10-5-3-9(4-6-10)11-12-7-8-13-11/h3-8H,1-2H3,(H,12,13) |
Clé InChI |
HLOPNZKCICJGDT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




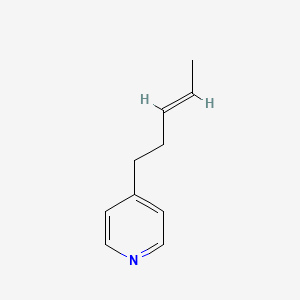
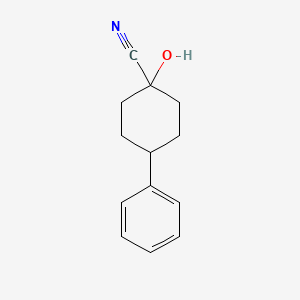
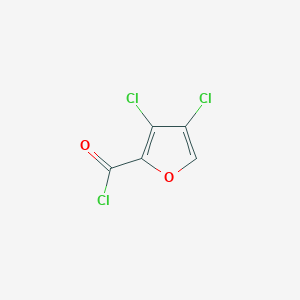
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)
